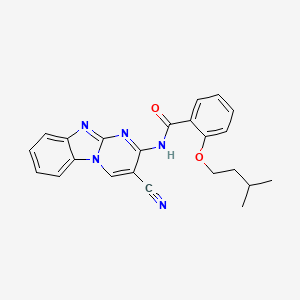
N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-2-(isopentyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-2-(isopentyloxy)benzamide is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-2-(isopentyloxy)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C23H20N6O4
- Molecular Weight : 444.4 g/mol
- CAS Number : 116477-64-6
The compound features a unique combination of functional groups that contribute to its biological activity, particularly in cancer treatment and antimicrobial applications.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
- DNA Interaction : Studies have shown that related benzimidazole derivatives can bind to DNA, affecting its structure and function, which is crucial for their antitumor activity .
- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit bacterial growth, making it a candidate for further research in antimicrobial therapies .
Antitumor Activity
Recent studies have evaluated the antitumor potential of related compounds through various in vitro assays:
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound C | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 | 1.73 ± 0.01 |
These results indicate that the compounds exhibit significant cytotoxicity against lung cancer cell lines, with lower IC50 values in two-dimensional cultures compared to three-dimensional cultures, suggesting a more pronounced effect in simpler environments .
Antimicrobial Activity
In addition to antitumor properties, the compound's antimicrobial efficacy was assessed against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | X μg/mL |
| S. aureus | Y μg/mL |
| S. cerevisiae | Z μg/mL |
The specific MIC values need to be determined through experimental assays but indicate potential as an antimicrobial agent .
Case Studies
-
Case Study on Antitumor Efficacy :
A study conducted on synthesized derivatives of benzimidazole demonstrated their ability to inhibit cell proliferation across multiple lung cancer cell lines using MTS assays and BrdU proliferation assays. The promising results indicated that these compounds could lead to the development of new anticancer drugs with lower toxicity profiles compared to traditional chemotherapeutics . -
Case Study on Antimicrobial Properties :
Another investigation focused on the antimicrobial effects of related compounds demonstrated significant inhibition of bacterial growth, particularly against E. coli and S. aureus. This study highlighted the potential for these compounds in treating infections caused by resistant strains of bacteria.
Properties
CAS No. |
116477-71-5 |
|---|---|
Molecular Formula |
C23H21N5O2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C23H21N5O2/c1-15(2)11-12-30-20-10-6-3-7-17(20)22(29)26-21-16(13-24)14-28-19-9-5-4-8-18(19)25-23(28)27-21/h3-10,14-15H,11-12H2,1-2H3,(H,25,26,27,29) |
InChI Key |
ANLBDJOBDWJOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















